N-(3-methoxyphenyl)-2,4-dinitroaniline
Description
N-(3-Methoxyphenyl)-2,4-dinitroaniline (CAS: 964-79-4) is a nitroaromatic compound with the molecular formula C₁₃H₁₁N₃O₄ and a molecular weight of 273.24 g/mol . Its structure consists of a 2,4-dinitroaniline backbone substituted with a 3-methoxyphenyl group. This compound is synthesized via nucleophilic aromatic substitution, often starting from 2,4-dinitrochlorobenzene and 3-methoxyaniline . Its applications span medicinal chemistry, materials science, and agrochemical research, with notable roles in enzyme-targeted therapies and nanotechnology .
Properties
CAS No. |
14038-09-6 |
|---|---|
Molecular Formula |
C13H11N3O5 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI Key |
WQUJWAFXGOBBCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
Synonyms |
2,4-Dinitro-3'-methoxydiphenylamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the aniline ring significantly influences solubility, stability, and electronic properties. Key analogs include:
*BHBANA: N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline
Key Observations :
- Methoxy vs.
- Positional Isomerism : The 4-methoxy isomer () exhibits distinct NMR shifts (¹H: δ 8.5–6.8 ppm; ¹³C: δ 160–110 ppm) compared to the 3-methoxy derivative, reflecting electronic differences .
- Bulkier Substituents : BHBANA’s larger substituents reduce solubility but enhance biofilm inhibition, suggesting a trade-off between hydrophobicity and biological activity .
Enzyme-Targeted Therapies
- Nitroreductase Activation : N-(3-Methoxyphenyl)-2,4-dinitroaniline derivatives are explored as prodrugs in cancer therapy, leveraging nitroreductase enzymes (e.g., Ssap-NtrB) for selective activation. This contrasts with CB1954 (a clinical prodrug activated by NfsB), where methoxy substituents may alter enzyme affinity .
- Tubulin Binding : Dinitroanilines like 2,4-dinitro-N-(pyridin-3-ylmethyl)aniline bind plant/protozoan tubulin, disrupting microtubule dynamics. The 3-methoxy group in this compound may enhance binding through hydrogen bonding, though data are preliminary .
Antimicrobial and Anti-Biofilm Activity
- BHBANA inhibits Pseudomonas aeruginosa biofilms (MIC: 12.5 µg/mL) by disrupting quorum sensing, whereas simpler analogs like this compound lack reported anti-biofilm data .
- Schiff base derivatives (e.g., SB3: N-(4-N,N-dimethylaminobenzal)-2,4-dinitroaniline) show corrosion inhibition (efficiency: ~75% in HCl), suggesting nitro groups enhance adsorption on metal surfaces .
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